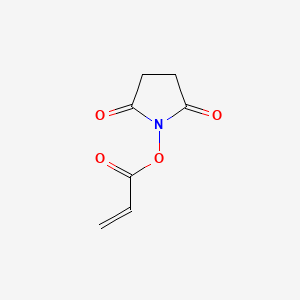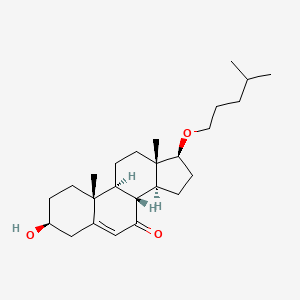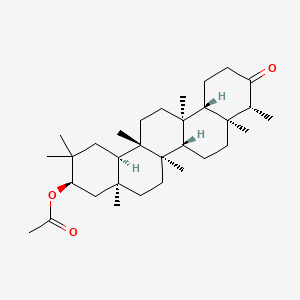
Tributylstannylacetylene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tributylstannylacetylene and its derivatives involves palladium-catalyzed cross-coupling reactions, among other methods. For instance, (E)-5-(tributylstannylmethylidene)-5H-furan-2-ones, a derivative, can be synthesized through palladium-catalyzed tandem cross-coupling/cyclization reactions, demonstrating the compound's versatility in forming gamma-alkylidenebutenolide skeletons (Rousset et al., 1999). Additionally, tributylstannyl 4-tributylstannylbut-3-enoate has been prepared by radical hydrostannation, showcasing another approach to manipulating this compound (Thibonnet et al., 1996).
Molecular Structure Analysis
The molecular structure of tributylstannylacetylene derivatives has been studied using various spectroscopic methods. Infrared, ^119Sn, ^13C and ^1H NMR, ^119Sn and ^13C CP/MAS NMR, and ^119Sn Mössbauer spectroscopies have been employed to investigate the solution and solid-state structures of tributylstannyl compounds. These studies reveal that the tin atoms in these compounds can exist in pseudotetrahedral environments in non-coordinating solvents and five-coordinate environments in coordinating solvents (Holeček et al., 1999).
Chemical Reactions and Properties
Tributylstannylacetylene and its derivatives undergo various chemical reactions, including oxidative generation of cation radicals from 2-tributylstannyl-1,3-dithianes and their reaction with olefins to give intermolecular addition products (Narasaka et al., 1992). These reactions demonstrate the compound's utility in organic synthesis, particularly in creating addition products with significant yields.
Physical Properties Analysis
The physical properties of tributylstannylacetylene derivatives include their spectroscopic characteristics, which have been thoroughly investigated to understand their molecular structures and bonding environments. However, specific details on their melting points, boiling points, and solubility were not found in the provided references and are typically determined experimentally based on the compound's structure and substituents.
Chemical Properties Analysis
The chemical properties of tributylstannylacetylene involve its reactivity in various organic reactions, including carbostannylation of alkenes and alkynes, highlighting its potential as a radical transfer agent for radical cyclization of 1,6-enynes (Miura et al., 2001). These properties are essential for synthetic organic chemists looking to utilize tributylstannylacetylene in the construction of complex organic molecules.
Applications De Recherche Scientifique
Application 1: Synthesis and Anode Properties of Co-oligomers for Lithium-ion Secondary Batteries
-
Methods of Application or Experimental Procedures : The Stille coupling of co-oligomerizations of 2,5-dibromo-3,4-diphenyl-1,1-disubstituted-siloles with bis(tributylstannyl)acetylene in the presence of PdCl2(PPh3)2 as catalyst and toluene as solvent yielded oligo[(3,4-diphenyl-1,1-disubstitued-2,5-silolene)-alt-(ethynylene)]s .
-
Results or Outcomes : The co-oligomer IIIa showed good anodic properties for lithium-ion secondary battery. With an increase in the current density from 0.1 to 0.2, 0.5, 1, 2, 5, and 10 C, the capacity decreased from 2264 to 451, 361, 318, 292, 248, and 214 mAh g −1, respectively. With a decrease in the current density to 1 C, the capacity returned to 287 mAh g −1 at the 33rd cycle and 309 mAh g −1 at the 38th cycle, indicating a lower reduction rate and superior capacity recovery rate of 97% with respect to the initial value of 318 mAh g −1 .
Application 2: Synthesis of Terminal Arylacetylene Derivatives
-
Methods of Application or Experimental Procedures : The Stille coupling reaction is performed with aryl halides in the presence of a palladium catalyst .
-
Results or Outcomes : The result is the formation of terminal arylacetylene derivatives .
Application 3: Synthesis of 1,4-bis(tributylstannyl)but-1-en-3-yne
-
Methods of Application or Experimental Procedures : The dimerization of Tributylstannylacetylene is performed using a metal complex having a bulky ligand catalyst system .
-
Results or Outcomes : The result is the formation of 1,4-bis(tributylstannyl)but-1-en-3-yne .
Application 4: Synthesis of Isoquinolone Derivatives
-
Methods of Application or Experimental Procedures : The reaction is performed with benzotriazinones via denitrogenative insertion in the presence of a nickel catalyst .
-
Results or Outcomes : The result is the formation of Isoquinolone derivatives .
Application 5: Synthesis of Enyne Key Intermediates
Safety And Hazards
Propriétés
IUPAC Name |
tributyl(ethynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMJHNYABQHWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347411 | |
| Record name | Tributylstannylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylstannylacetylene | |
CAS RN |
994-89-8 | |
| Record name | Tributylstannylacetylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributylstannylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylethynylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Hydroxy-4-oxo-5-(2-oxopropyl)-4,5-dihydro-1h-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid](/img/structure/B1207012.png)
![[(5R,7R,9R,10R,13S,17R)-17-[(2S)-5-(3,3-dimethyloxiran-2-yl)-2-methoxyoxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1207015.png)






![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/no-structure.png)

![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)